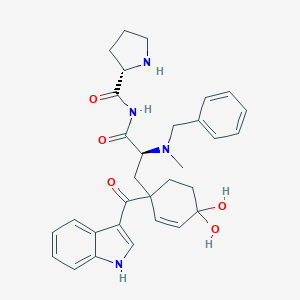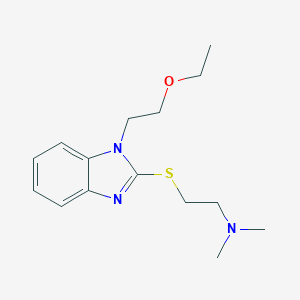
4-Hydroxy-1-(1H-indol-3-ylcarbonyl)prolyl-N-(phenylmethyl)-N-methyl-tyrosineamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-(1H-indol-3-ylcarbonyl)prolyl-N-(phenylmethyl)-N-methyl-tyrosineamide, commonly known as HIT-001, is a small molecule drug that has shown potential in the treatment of cancer. It is a tyrosine kinase inhibitor that targets the VEGFR, FGFR, and PDGFR families of receptors.
Mechanism of Action
HIT-001 works by inhibiting the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling pathways. By blocking the activity of these enzymes, HIT-001 can disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
HIT-001 has been shown to have a number of biochemical and physiological effects. It can inhibit angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. HIT-001 can also induce apoptosis, which is programmed cell death, in cancer cells. In addition, HIT-001 can inhibit the migration and invasion of cancer cells, which can help prevent metastasis.
Advantages and Limitations for Lab Experiments
One advantage of HIT-001 is that it has shown efficacy in a variety of cancer types, suggesting that it may have broad therapeutic potential. Another advantage is that it can enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. However, a limitation of HIT-001 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on HIT-001. One area of focus could be on optimizing the synthesis of HIT-001 to improve its purity and yield. Another area of focus could be on testing HIT-001 in clinical trials to determine its safety and efficacy in humans. Additionally, further studies could be conducted to better understand the mechanism of action of HIT-001 and to identify any potential side effects. Finally, HIT-001 could be tested in combination with other cancer treatments to determine if it can enhance their effectiveness even further.
Synthesis Methods
The synthesis of HIT-001 involves a series of chemical reactions that start with the condensation of indole-3-carboxylic acid with proline methyl ester. This is followed by the addition of the phenylmethyl group and the tyrosineamide moiety. The final product is obtained through purification and crystallization.
Scientific Research Applications
HIT-001 has been extensively studied in preclinical models of cancer. It has shown efficacy in inhibiting tumor growth and metastasis in a variety of cancer types, including breast, lung, and colon cancer. HIT-001 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases.
properties
CAS RN |
131948-41-9 |
|---|---|
Product Name |
4-Hydroxy-1-(1H-indol-3-ylcarbonyl)prolyl-N-(phenylmethyl)-N-methyl-tyrosineamide |
Molecular Formula |
C31H36N4O5 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-2-[benzyl(methyl)amino]-3-[4,4-dihydroxy-1-(1H-indole-3-carbonyl)cyclohex-2-en-1-yl]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H36N4O5/c1-35(20-21-8-3-2-4-9-21)26(29(38)34-28(37)25-12-7-17-32-25)18-30(13-15-31(39,40)16-14-30)27(36)23-19-33-24-11-6-5-10-22(23)24/h2-6,8-11,13,15,19,25-26,32-33,39-40H,7,12,14,16-18,20H2,1H3,(H,34,37,38)/t25-,26-,30?/m0/s1 |
InChI Key |
IFWOFNMURCNNHO-VSIHYXFCSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@@H](CC2(CCC(C=C2)(O)O)C(=O)C3=CNC4=CC=CC=C43)C(=O)NC(=O)[C@@H]5CCCN5 |
SMILES |
CN(CC1=CC=CC=C1)C(CC2(CCC(C=C2)(O)O)C(=O)C3=CNC4=CC=CC=C43)C(=O)NC(=O)C5CCCN5 |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(CC2(CCC(C=C2)(O)O)C(=O)C3=CNC4=CC=CC=C43)C(=O)NC(=O)C5CCCN5 |
synonyms |
4-HIPT 4-hydroxy-1-(1H-indol-3-ylcarbonyl)prolyl-N-(phenylmethyl)-N-methyl-tyrosineamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)


![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)





![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)
